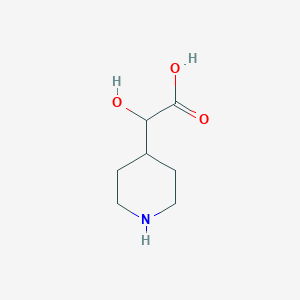

2-Hydroxy-2-(piperidin-4-yl)acetic acid

Description

2-Hydroxy-2-(piperidin-4-yl)acetic acid (IUPAC name: 2-hydroxy-2-piperidin-4-ylacetic acid) is a chiral carboxylic acid featuring a piperidine ring substituted at the 4-position with a hydroxyacetic acid moiety. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 173.19 g/mol. The compound exhibits stereochemical complexity due to the presence of two stereogenic centers (C2 and the piperidine C4) . Its SMILES notation, C1CNCCC1C(C(=O)O)O, highlights the piperidine backbone and the hydroxyacetic acid side chain. The compound is commonly used as a building block in medicinal chemistry, particularly in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other bioactive molecules .

Propriétés

IUPAC Name |

2-hydroxy-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h5-6,8-9H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBOBQCTMQRDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-4-yl)acetic acid typically involves the reaction of piperidine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of 2-Hydroxy-2-(piperidin-4-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Protection/Deprotection Reactions

The hydroxyl and carboxylic acid groups are frequently modified for synthetic applications.

Example :

-

Hydroxyl Protection : The 4-hydroxyl group can be protected using benzyloxycarbonyl (Cbz) chloride under alkaline conditions. In a related piperidine derivative (2-(piperidin-4-yl)acetic acid hydrochloride), protection with Cbz-Cl in NaOH (1 M, 0°C → RT) achieved 95% yield .

-

Carboxylic Acid Activation : The acetic acid moiety can be converted to an acid chloride using thionyl chloride or oxalyl chloride, enabling subsequent amidation or esterification.

Oxidation

The hydroxyl group can be oxidized to a ketone. For example:

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation of 4-hydroxypiperidine | CrO₃ in acidic medium | 4-Piperidone | 78% |

Similar protocols applied to 2-hydroxy-2-(piperidin-4-yl)acetic acid would yield 2-(4-oxopiperidin-4-yl)acetic acid, a precursor for further functionalization.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ with catalytic I₂.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution.

Example :

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces ether derivatives.

-

Phosphorylation : Treatment with phosphoryl chloride (POCl₃) generates phosphate esters, useful in prodrug design.

Condensation Reactions

The carboxylic acid participates in peptide coupling.

Example :

-

Amide Formation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the compound reacts with amines to form amides. A similar protocol achieved 85% yield for a piperidine-acetic acid derivative .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH). Sodium or potassium salts enhance solubility for pharmaceutical formulations.

Cyclization Reactions

The compound can undergo intramolecular cyclization under acidic or basic conditions. For instance, heating with H₂SO₄ forms a γ-lactam derivative via dehydration.

Applications De Recherche Scientifique

Antithrombotic Properties

One of the primary applications of 2-Hydroxy-2-(piperidin-4-yl)acetic acid is in the development of antithrombotic agents. Research indicates that this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic disorders. The inhibition of platelet aggregation was assessed using human platelet-rich plasma, demonstrating its potential utility in treating conditions like myocardial infarction and stroke .

Bone Health and Osteoporosis Treatment

The compound has been investigated for its role in promoting bone health. It has been suggested that 2-Hydroxy-2-(piperidin-4-yl)acetic acid may enhance wound healing and treat bone conditions associated with increased bone resorption, such as osteoporosis and Paget's disease. Its mechanism appears to involve modulation of glycoprotein complexes implicated in bone metabolism .

Cancer Therapeutics

Preliminary studies suggest that this compound may also be effective in cancer treatment by preventing or delaying metastasis. Its ability to interfere with integrin receptors involved in cancer cell adhesion and migration positions it as a candidate for further exploration in oncology .

Case Study 1: Inhibition of Platelet Aggregation

In a controlled study, the effects of 2-Hydroxy-2-(piperidin-4-yl)acetic acid on platelet aggregation were quantified. Results indicated a significant reduction in aggregation rates when treated with the compound compared to control samples, supporting its potential use as an antithrombotic agent .

Case Study 2: Osteoporosis Model

A study involving osteoporotic models demonstrated that administration of this compound resulted in increased bone density markers compared to untreated controls. This suggests a beneficial effect on bone health, warranting further investigation into its mechanisms of action .

Research Tables

Mécanisme D'action

The mechanism of action of 2-Hydroxy-2-(piperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The piperidine ring may also interact with receptors or enzymes, modulating their function.

Comparaison Avec Des Composés Similaires

Table 1: Key Derivatives and Their Properties

Key Observations :

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., 9b’s cyano group) improves synthetic yields compared to electron-donating groups (e.g., 9a’s acetyl group) .

- Biological Activity : Derivatives like 10d and 10e incorporate bulky annulenyl groups, enhancing target selectivity and potency as sEH inhibitors .

Stereochemical Variants

Table 2: Stereochemical Impact on Physicochemical Properties

| Compound | Stereochemistry | Synthesis Yield | Notable Property | Reference |

|---|---|---|---|---|

| (2S,2'S)-6g | (S,S) | 74% | Enhanced solubility in polar solvents | |

| (2R,2'S)-7g | (R,S) | 45% | Lower GI absorption due to steric hindrance |

Key Observations :

- Stereochemistry significantly influences solubility and bioavailability. For instance, (2S,2'S)-6g shows superior solubility compared to its (R,S) counterpart, likely due to optimized hydrogen bonding .

Non-Piperidine Hydroxyacetic Acid Derivatives

Table 3: Aromatic and Aliphatic Analogues

Key Observations :

- Functional Trade-offs: While 7l lacks a piperidine ring, its hydroxypyridinone scaffold confers dual functionality (enzyme inhibition and antioxidant activity), outperforming the reference drug eparlestat in selectivity .

- Toxicity : Pyridine-based analogues like 2-(Pyridin-3-yl)acetic acid exhibit higher acute toxicity (Category 4) compared to piperidinyl derivatives, which are generally safer in handling .

Key Observations :

- Lipophilicity : Ester derivatives (e.g., ethyl 2-(piperidin-4-yl)acetate) exhibit higher LogP values, suggesting improved membrane permeability compared to the parent carboxylic acid .

- Safety : Piperidine derivatives generally lack acute toxicity classifications, making them preferable in drug development workflows .

Activité Biologique

2-Hydroxy-2-(piperidin-4-yl)acetic acid (HPAA) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound, characterized by its unique piperidine structure, has been investigated for various biological activities, including its effects on neurotransmitter systems and potential neuroprotective properties.

Chemical Structure and Properties

The chemical formula for HPAA is , and it has a molecular weight of approximately 173.21 g/mol. The presence of the hydroxyl group and the piperidine moiety contributes to its biological activity, influencing its interaction with various biological targets.

HPAA's mechanism of action is primarily linked to its interaction with neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

1. Acetylcholinesterase Inhibition

Studies have demonstrated that HPAA exhibits significant inhibitory activity against AChE. For example, a series of analogues related to HPAA showed improved AChE inhibition compared to traditional inhibitors, suggesting its potential as a lead compound in Alzheimer's therapeutics .

2. Neuroprotective Effects

Research has indicated that HPAA may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases .

3. Antidepressant-like Activity

Animal studies have suggested that HPAA may exhibit antidepressant-like effects, possibly through modulation of serotonergic and noradrenergic systems. This activity was assessed using established behavioral models for depression, where HPAA administration resulted in significant reductions in depressive-like behaviors .

Case Studies and Research Findings

Several studies highlight the biological activities of HPAA:

- Study on AChE Inhibition : A study published in Pharmaceutical Research evaluated various piperidine derivatives, including HPAA, for their AChE inhibitory potential. The findings indicated that HPAA had an IC50 value indicating potent inhibition compared to standard drugs like donepezil .

- Neuroprotection Study : In a neuroprotection assay involving PC12 cells exposed to oxidative stress, HPAA demonstrated a protective effect, reducing cell death significantly compared to untreated controls .

- Behavioral Study : An animal model study assessed the antidepressant-like effects of HPAA through forced swim tests and tail suspension tests. Results showed that HPAA-treated animals spent significantly more time swimming than controls, suggesting reduced depressive symptoms .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-2-(piperidin-4-yl)acetic acid, and how can yield be maximized?

The synthesis of 2-hydroxy-2-(piperidin-4-yl)acetic acid typically involves chiral resolution or stereoselective methods. For example, ester hydrolysis under acidic conditions (e.g., TFA in CH₂Cl₂ for deprotection) is effective for generating the free carboxylic acid group . Piperidine ring functionalization can be achieved via nucleophilic substitution or reductive amination, with careful control of reaction pH and temperature to avoid racemization. Yield optimization requires purification using techniques like column chromatography or recrystallization, as described in chiral compound synthesis protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the piperidine ring structure, hydroxyl group position, and carboxylic acid proton environment.

- HPLC-MS : For purity assessment and molecular weight confirmation (e.g., LCMS data showing [M+H]+ or [M+Na]+ ions) .

- IR Spectroscopy : To identify functional groups (e.g., O-H stretch at ~2500-3300 cm⁻¹ for carboxylic acid and hydroxyl groups) .

Refer to structural analogs like 4-hydroxyphenylacetic acid for comparative spectral interpretation .

Q. How should researchers handle stability issues during storage?

Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis. Stability studies suggest monitoring for decomposition via periodic HPLC analysis, especially if the compound shows thermal sensitivity (e.g., decomposition near 133–134°C) .

Advanced Research Questions

Q. How can stereochemical purity be ensured in enantiomeric forms of this compound?

Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution (e.g., lipase-mediated stereoselective hydrolysis) are effective for isolating enantiomers . X-ray crystallography or circular dichroism (CD) spectroscopy can confirm absolute configuration. Refer to protocols for (R)-4-hydroxymandelic acid, where chiral auxiliaries and asymmetric catalysis were employed .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities (e.g., residual solvents or stereoisomers). Use certified reference materials (CRMs) and orthogonal analytical methods (e.g., NMR + LCMS) to validate purity . For biological assays, ensure stereochemical consistency, as enantiomers may exhibit divergent activities .

Q. How do pH and solvent polarity affect the compound’s reactivity in aqueous systems?

The carboxylic acid group undergoes pH-dependent ionization (pKa ~2–3), influencing solubility and hydrogen-bonding interactions. In polar solvents (e.g., water/DMSO), the compound may form aggregates, altering reaction kinetics. Stability studies in buffered solutions (pH 4–7) are critical for applications in biological matrices .

Q. What methodologies address discrepancies in thermal decomposition data?

Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize decomposition pathways. Cross-reference data with analogs like 4-hydroxy-3-methoxy-DL-mandelic acid, which decomposes at 133°C . Ensure consistent heating rates and sample preparation to minimize variability.

Data Analysis & Experimental Design

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

- Systematic variation : Modify the piperidine ring (e.g., substituents at N or C4) and hydroxyl/carboxylic acid groups.

- Computational modeling : Use DFT calculations to predict electronic effects and binding affinities .

- Biological assays : Pair SAR with in vitro/in vivo testing, as seen in phosphatase inhibitor studies (e.g., PF-06465469 analogs) .

Q. What statistical approaches are recommended for analyzing contradictory solubility data?

Apply multivariate regression to account for variables like temperature, pH, and solvent composition. Compare results with structurally related compounds (e.g., 2-(2-hydroxyethoxy)acetic acid) to identify trends .

Safety & Handling

Q. What safety protocols are critical for handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.